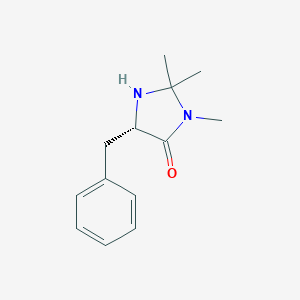

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Description

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one is a chiral imidazolidinone derivative widely recognized as a privileged organocatalyst in asymmetric synthesis. First reported by MacMillan et al., it revolutionized enantioselective Diels-Alder reactions by replacing traditional Lewis acid catalysts with a tunable, environmentally benign alternative . Its activation mode involves iminium ion formation with α,β-unsaturated aldehydes, enabling precise stereocontrol in cycloadditions and conjugate additions . The benzyl group at the C5 position and the stereochemical configuration (5S) are critical for its high enantioselectivity (>90% ee) and catalytic efficiency .

Propriétés

IUPAC Name |

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYWOJLWBDSHG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431059 | |

| Record name | UNII-3G16ZWT15K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132278-63-8 | |

| Record name | 5-Benzyl-2,2,3-trimethylimidazolidin-4-one, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132278638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-3G16ZWT15K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G16ZWT15K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C16H22N2O

- Molecular Weight : 246.36 g/mol

- CAS Number : 132278-63-8

- Synonyms : (R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one; (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one

Synthesis

The synthesis of this compound can be achieved through various methods involving aminocatalysis. A notable method involves the use of chiral amines as catalysts in the formation of imidazolidinones from aldehydes and amines. Recent studies have demonstrated high yields and selectivity using this approach .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies showed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. In cell line assays, it inhibited the proliferation of cancer cells derived from breast and lung cancers. The compound's ability to induce apoptosis in these cells was observed through flow cytometry analysis .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain proteases and kinases that are critical in cancer progression and inflammation. This suggests that this compound may have therapeutic applications in treating diseases characterized by excessive protease activity .

Case Study 1: Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, suggesting strong antibacterial potential .

Case Study 2: Cancer Cell Line Studies

In a separate study focusing on its anticancer properties, the compound was tested against MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that are of particular interest in medicinal chemistry:

-

Antimicrobial Activity :

- Studies have shown that (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one displays significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli .

-

Anticancer Properties :

- Preliminary investigations indicate that the compound can inhibit the proliferation of cancer cells, particularly in breast (MCF-7) and lung cancer cell lines. In vitro studies revealed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggest the activation of apoptosis pathways through caspase activation .

- Enzyme Inhibition :

Synthetic Applications

This compound serves as a chiral auxiliary in asymmetric synthesis processes:

- Asymmetric Synthesis :

Case Study 1: Antibacterial Efficacy

A recent study published in 2023 evaluated the antibacterial efficacy of this compound against multi-drug resistant bacteria. The findings highlighted its potential as a novel antibacterial agent due to its low MIC values .

Case Study 2: Cancer Cell Line Studies

In another study focusing on anticancer properties, the compound was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and indicated that the compound triggers apoptotic pathways through caspase activation .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Disruption of cell membranes |

| Anticancer | MCF-7 Breast Cancer Cells | ~15 µM | Induction of apoptosis via caspase activation |

| Enzyme Inhibition | Various Proteases/Kinases | Not specified | Inhibition of enzyme activity |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Imidazolidinone Family

Imidazolidin-4-one derivatives share a common core but differ in substituents, stereochemistry, and electronic properties, which directly influence their catalytic performance and applications.

Table 1: Key Imidazolidinone Derivatives and Their Properties

Key Comparative Findings

Substituent Effects: The benzyl group in this compound enhances π-π interactions with substrates, improving enantioselectivity in Diels-Alder reactions compared to tetramethyl derivatives .

Stereochemical Influence :

- The (5S) configuration is essential for high enantioselectivity. The (R)-enantiomer exhibits reversed stereoselectivity, as demonstrated in Fukuyama’s synthesis of bicyclic aldehydes .

Electronic Modifications :

- Replacement of the ketone with a thione group (as in 5-benzyl-2,2,3-trimethylimidazolidine-4-thione) alters electronic properties, making it a versatile intermediate for further functionalization .

Salt Forms and Solubility :

- Hydrochloride and trifluoroacetate salts of the compound (e.g., DY567214) improve solubility in polar solvents, facilitating use in aqueous or mixed-solvent systems .

Performance in Catalytic Reactions

- Diels-Alder Reactions :

The (5S)-benzyl variant achieves >90% ee in endo-selective cycloadditions, outperforming earlier Lewis acid catalysts . In contrast, aggregation-induced catalysis with the same compound in THF/H2O mixtures reverses enantioselectivity, highlighting solvent effects . - Photocatalyzed Reactions :

When paired with porphyrin photocatalysts, this compound maintains activity, whereas bulkier analogues like the tert-butyl derivative show reduced efficiency . - Conjugate Additions : The (R)-enantiomer catalyzes oxazole conjugate additions with distinct stereochemical outcomes, emphasizing the need for precise enantiomer selection .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of in labeled hazardous waste containers .

- First Aid : For eye exposure, rinse immediately with water for 15 minutes; for ingestion, do not induce vomiting—seek medical attention .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with UV detection. Compare retention times to a racemic mixture or certified standard.

- Optical Rotation : Measure specific rotation ([α]D) at 20°C using a polarimeter. Consistency with literature values (if available) confirms enantiopurity.

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting in proton or carbon spectra .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data for this compound under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to elevated temperatures (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify decomposition pathways .

- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Note: The SDS lacks stability data, so independent validation is critical .

- Crystallography : Single-crystal X-ray diffraction (as in related imidazolidinones ) can reveal conformational stability and hydrogen-bonding networks influencing reactivity.

Q. How can researchers design a scalable synthesis route for this compound while minimizing racemization?

- Methodological Answer :

- Stepwise Optimization :

Nucleophilic Substitution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemistry during benzylation.

Cyclization : Employ mild bases (e.g., K₂CO₃) in aprotic solvents (e.g., THF) to avoid epimerization.

Purification : Chiral column chromatography or recrystallization in non-polar solvents (e.g., hexane/EtOAc) to isolate the (5S)-enantiomer .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to racemization.

Q. What advanced spectroscopic techniques are suitable for characterizing the electronic environment of the imidazolidinone ring?

- Methodological Answer :

- Solid-State NMR : ¹³C CP/MAS NMR can probe ring conformation and crystallinity.

- XPS (X-ray Photoelectron Spectroscopy) : Analyze nitrogen and oxygen electron environments to identify hydrogen-bonding interactions .

- DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate electronic structure models.

Data Gaps and Research Challenges

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Proactive Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC₅₀ values.

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict biodegradability and bioaccumulation potential based on structural analogs .

- Collaborative Reporting : Share preliminary data with regulatory bodies (e.g., EPA) to refine risk assessments .

Methodological Best Practices

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).

- Control Charts : Track batch-to-batch yield variability over ≥10 replicates.

- Uncertainty Quantification : Report yields with 95% confidence intervals (±2σ) to distinguish systematic vs. random errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.